molecular formula C8H16N4O B13468226 3-Amino-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

3-Amino-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B13468226
M. Wt: 184.24 g/mol
InChI Key: LOLRXNDFGVLUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol can be achieved through multiple synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

3-Amino-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A related compound with similar structural features but different biological activities.

    3-Amino-5-mercapto-1,2,4-triazole: Known for its use as a corrosion inhibitor and its distinct chemical properties.

    Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Another compound with a similar triazole ring but different functional groups and applications.

Uniqueness

3-Amino-3-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

3-amino-3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C8H16N4O/c1-3-7-10-8(12(2)11-7)6(9)4-5-13/h6,13H,3-5,9H2,1-2H3

InChI Key

LOLRXNDFGVLUFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C(CCO)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.